molecular formula C12H17NO3S B2863441 Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid CAS No. 2253629-94-4

Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid

Cat. No.: B2863441
CAS No.: 2253629-94-4
M. Wt: 255.33
InChI Key: WQNOLMKFOGJZMZ-UHFFFAOYSA-N
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Description

Bicyclo[210]pentan-5-amine;4-methylbenzenesulfonic acid is a chemical compound with the molecular formula C12H17NO3S and a molecular weight of 25533 This compound is characterized by its unique bicyclic structure, which includes a bicyclo[210]pentane ring system fused with an amine group and a 4-methylbenzenesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to enhance efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The sulfonic acid group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring in the 4-methylbenzenesulfonic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups while imparting unique characteristics.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid depends on its specific application. In drug design, it may act as a bioisostere, replacing other functional groups to enhance the pharmacokinetic and pharmacodynamic properties of a drug. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane Derivatives: These compounds share a similar bicyclic structure but differ in the arrangement and type of functional groups attached to the core.

    Cubanes: Another class of bicyclic compounds with a cubic structure, offering unique three-dimensional properties.

    Higher Bicycloalkanes: Compounds with larger bicyclic frameworks, providing different steric and electronic characteristics.

Uniqueness

Bicyclo[210]pentan-5-amine;4-methylbenzenesulfonic acid is unique due to its specific combination of a bicyclic core with an amine group and a 4-methylbenzenesulfonic acid moiety

Properties

IUPAC Name

bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H9N/c1-6-2-4-7(5-3-6)11(8,9)10;6-5-3-1-2-4(3)5/h2-5H,1H3,(H,8,9,10);3-5H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNOLMKFOGJZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC2C1C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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